molecular formula C8H6Cl2F2O B1390824 3-Chloro-4-(chlorodifluoromethoxy)toluene CAS No. 887268-32-8

3-Chloro-4-(chlorodifluoromethoxy)toluene

Cat. No.: B1390824
CAS No.: 887268-32-8
M. Wt: 227.03 g/mol
InChI Key: MMPRYAPHIIUYEZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(chlorodifluoromethoxy)toluene is a halogenated organic compound that belongs to the class of toluenes. It is characterized by the presence of chloro and chlorodifluoromethoxy groups attached to a toluene backbone. This compound is commonly used in various industrial processes and has been studied for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene typically involves the chlorination of 4-(chlorodifluoromethoxy)toluene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. Additionally, industrial production methods often incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chlorodifluoromethoxy)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chlorodifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group in the toluene backbone can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen groups and form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or chlorodifluoromethoxy groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.

Scientific Research Applications

3-Chloro-4-(chlorodifluoromethoxy)toluene has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chlorodifluoromethoxy)toluene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethoxy)toluene
  • 3-Chloro-4-(difluoromethoxy)toluene
  • 3-Chloro-4-(fluoromethoxy)toluene

Comparison

Compared to similar compounds, 3-Chloro-4-(chlorodifluoromethoxy)toluene is unique due to the presence of both chloro and chlorodifluoromethoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective. For example, the chlorodifluoromethoxy group can enhance the compound’s lipophilicity and stability, which can be advantageous in certain industrial and pharmaceutical contexts .

Properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPRYAPHIIUYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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